molecular formula C15H30O3 B12678933 Dodecyl ethyl carbonate CAS No. 35108-03-3

Dodecyl ethyl carbonate

Cat. No.: B12678933
CAS No.: 35108-03-3
M. Wt: 258.40 g/mol
InChI Key: LMSGSHBFYQRPBM-UHFFFAOYSA-N
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Description

Dodecyl ethyl carbonate is an organic compound with the molecular formula C15H30O3. It is a type of ester, specifically an ethyl carbonate ester, where the ethyl group is bonded to a dodecyl (12-carbon) chain. This compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl ethyl carbonate can be synthesized through the reaction of dodecanol (dodecyl alcohol) with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds as follows:

C12H25OH+C2H5OCOClC12H25OCOOC2H5+HCl\text{C12H25OH} + \text{C2H5OCOCl} \rightarrow \text{C12H25OCOOC2H5} + \text{HCl} C12H25OH+C2H5OCOCl→C12H25OCOOC2H5+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield dodecanol and ethyl carbonate.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce dodecanol and ethanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Hydrolysis: Dodecanol and ethyl carbonate.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Dodecanol and ethanol.

Scientific Research Applications

Dodecyl ethyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of surfactants and emulsifiers for biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, plasticizers, and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of dodecyl ethyl carbonate primarily involves its ability to act as a surfactant, reducing surface tension and facilitating the formation of emulsions. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it effective in various applications. The compound can also undergo hydrolysis to release dodecanol and ethyl carbonate, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Dodecyl acetate: Another ester with similar applications but different reactivity due to the acetate group.

    Dodecyl propionate: Similar in structure but with a propionate group, leading to different chemical properties.

    Dodecyl butyrate: Contains a butyrate group, used in similar applications but with distinct characteristics.

Uniqueness: Dodecyl ethyl carbonate stands out due to its specific combination of the ethyl carbonate group and the dodecyl chain, providing unique solubility and reactivity properties. Its ability to act as a surfactant and its biocompatibility make it particularly valuable in medical and cosmetic applications.

Properties

CAS No.

35108-03-3

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

dodecyl ethyl carbonate

InChI

InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-12-13-14-18-15(16)17-4-2/h3-14H2,1-2H3

InChI Key

LMSGSHBFYQRPBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)OCC

Origin of Product

United States

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